

Application of MYCi361 in Leukemia and Lymphoma Models: Application Notes and Protocols

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Compound of Interest

Compound Name: MYCi361

Cat. No.: B15623152

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Introduction

The MYC family of proto-oncogenes, particularly c-MYC, are critical regulators of cellular proliferation, differentiation, and apoptosis.[1] Their deregulation is a hallmark of numerous human cancers, including a significant proportion of leukemias and lymphomas, where MYC overexpression often correlates with aggressive disease and poor prognosis.[2] **MYCi361** is a small molecule inhibitor that directly targets MYC.[3][4] It has been shown to disrupt the crucial interaction between MYC and its obligate binding partner MAX, leading to the inhibition of MYC-driven gene expression.[3][5] Furthermore, **MYCi361** promotes the degradation of the MYC protein by enhancing its phosphorylation at threonine-58, which flags it for proteasomal degradation.[3][6] These mechanisms of action make **MYCi361** a valuable tool for studying MYC dependency in cancer models and a potential therapeutic agent.

These application notes provide a comprehensive overview of the use of **MYCi361** in preclinical leukemia and lymphoma models, including its effects on cell viability and detailed protocols for key experimental assays.

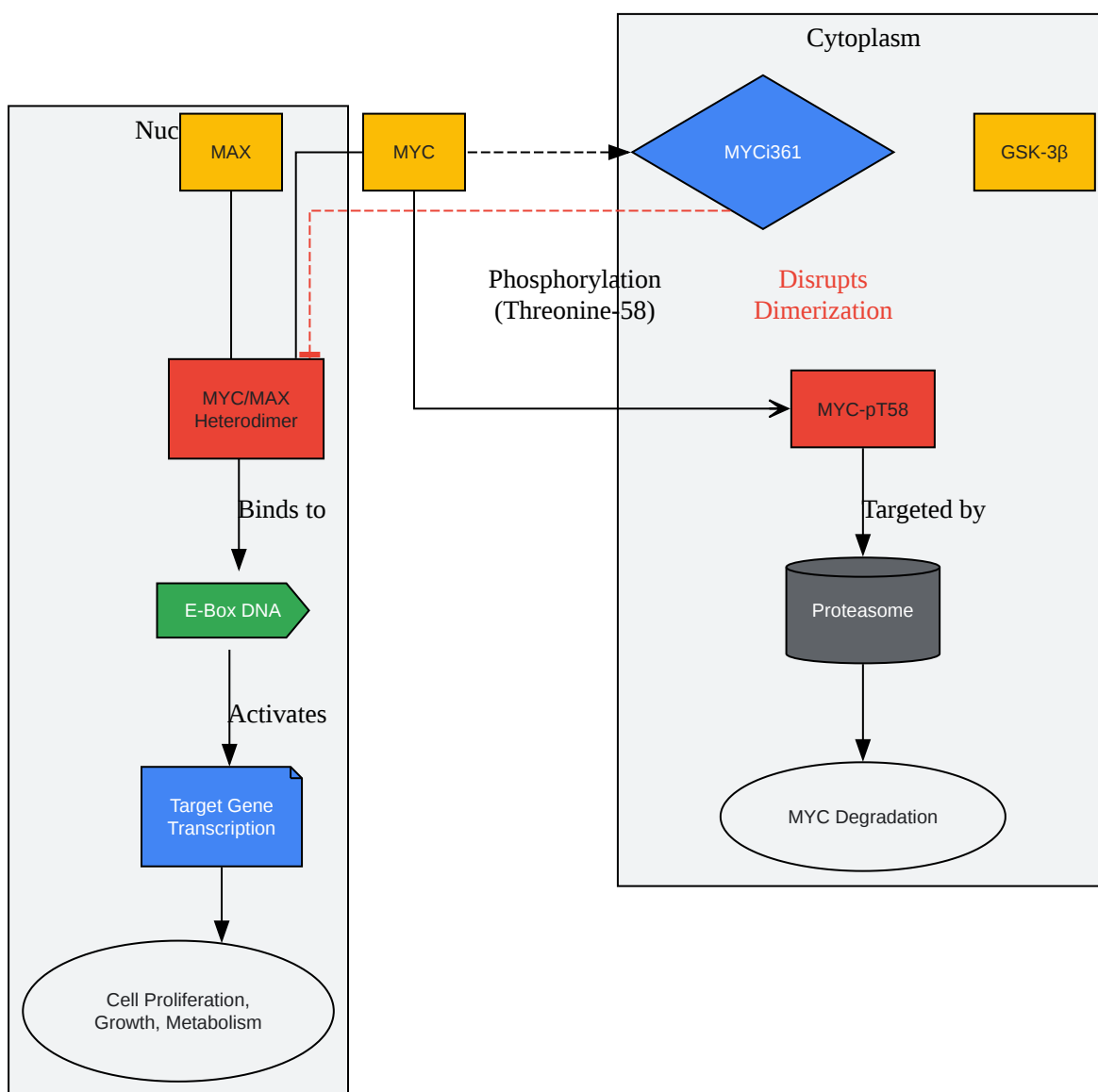
Data Presentation

In Vitro Efficacy of MYCi361 in Leukemia and Lymphoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **MYCi361** in various MYC-dependent leukemia and lymphoma cell lines after a 5-day incubation period.^[7]

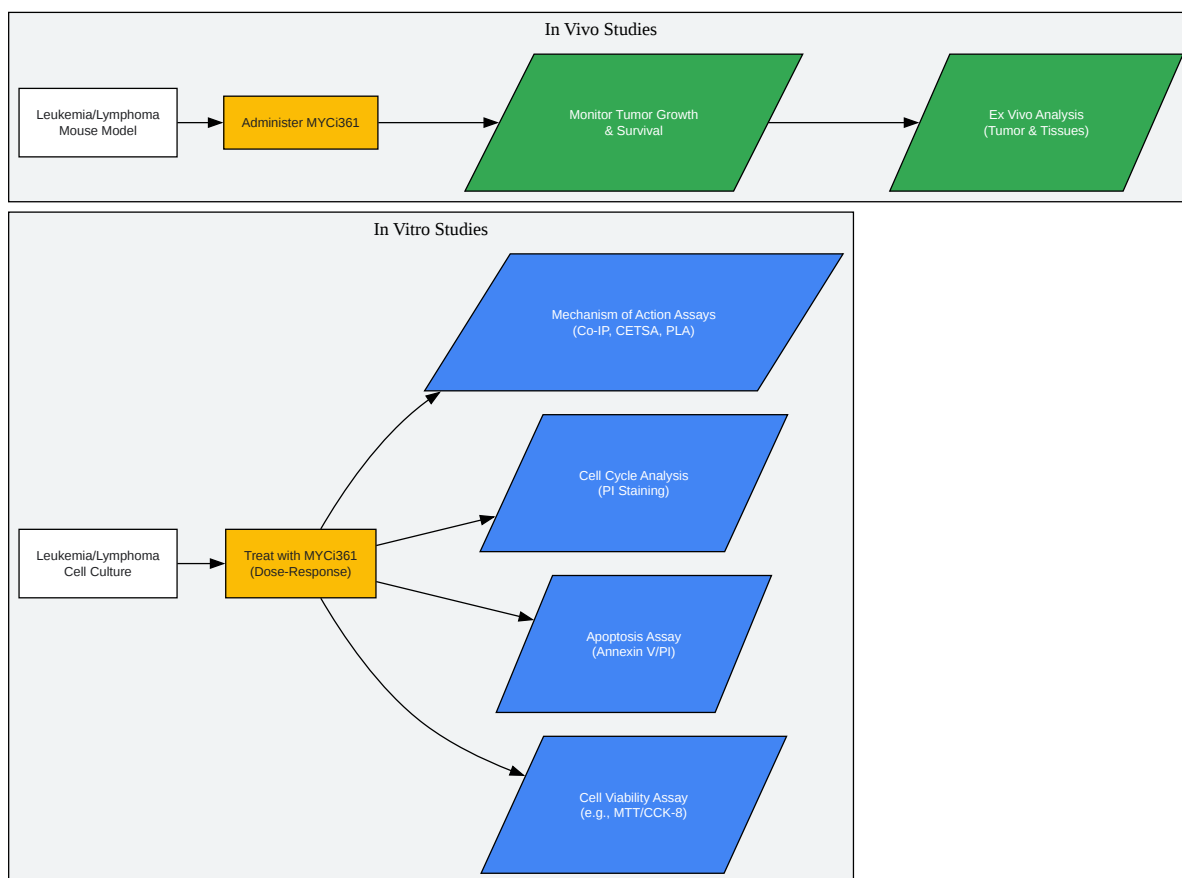
Cell Line	Cancer Type	IC50 (μM)
MV4-11	Acute Myeloid Leukemia	2.6 ^[7]
HL-60	Promyelocytic Leukemia	5.0 ^[7]
P493-6	B-cell Lymphoma	2.1 ^[7]

Mandatory Visualizations



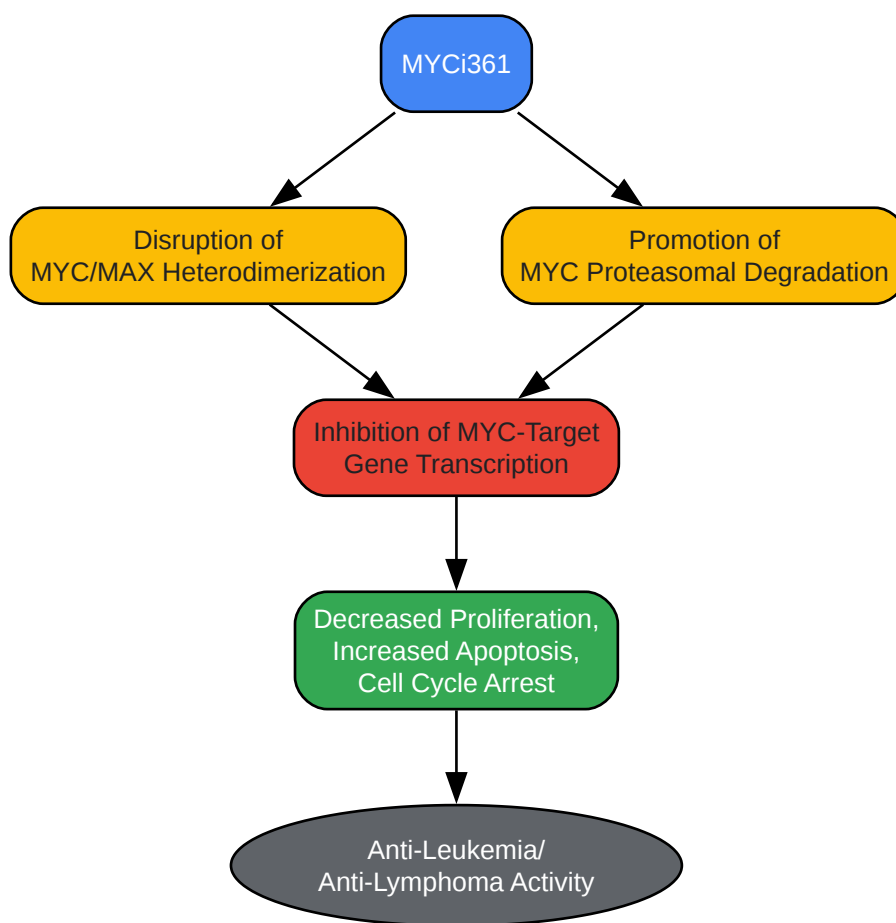
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Caption: Mechanism of action of **MYCi361**.



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Caption: Experimental workflow for evaluating **MYCi361**.



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Caption: Logical flow of **MYCi361**'s anti-cancer effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ of **MYCi361** in suspension leukemia or lymphoma cell lines.

Materials:

- Leukemia or lymphoma cell line (e.g., MV4-11, HL-60)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

- **MYCi361** stock solution (in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells at a density of 5×10^4 cells/well in 100 μ L of complete medium in a 96-well plate.
- Prepare serial dilutions of **MYCi361** in complete medium.
- Add 100 μ L of the **MYCi361** dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in leukemia or lymphoma cells treated with **MYCi361** using flow cytometry.

Materials:

- Leukemia or lymphoma cell line
- Complete medium
- **MYCi361**
- Annexin V-FITC Apoptosis Detection Kit
- 1X Binding Buffer
- Annexin V-FITC
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Seed cells in a 6-well plate at a density that will not exceed confluency at the end of the experiment.
- Treat the cells with **MYCi361** at the desired concentration (e.g., 1x and 2x IC₅₀) for 24-48 hours. Include a vehicle control.
- Harvest the cells, including the supernatant which may contain apoptotic cells.
- Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 µL of the cell suspension to a flow cytometry tube.
- Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.

- Analyze the samples on a flow cytometer within one hour. Unstained, Annexin V-FITC only, and PI only controls should be included for compensation and gating.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in leukemia or lymphoma cells following **MYCi361** treatment.

Materials:

- Leukemia or lymphoma cell line
- Complete medium
- **MYCi361**
- Cold 70% ethanol
- PBS
- PI staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Seed cells and treat with **MYCi361** as described in the apoptosis assay protocol.
- Harvest the cells and wash with cold PBS.
- Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS and centrifuge.
- Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

- Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Co-Immunoprecipitation (Co-IP) for MYC/MAX Interaction

This protocol is to assess the disruption of the MYC/MAX interaction by **MYCi361**.

Materials:

- Leukemia or lymphoma cell line
- **MYCi361**
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Anti-MAX antibody
- Anti-MYC antibody
- Protein A/G agarose beads
- SDS-PAGE and Western blotting reagents

Procedure:

- Treat cells with **MYCi361** or vehicle control for the desired time.
- Lyse the cells and quantify the protein concentration.
- Incubate the cell lysates with an anti-MAX antibody overnight at 4°C.
- Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to precipitate the antibody-protein complexes.
- Wash the beads several times with lysis buffer.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-MYC antibody to detect co-immunoprecipitated MYC. The input lysates should also be run as a control. A decrease in the MYC band in the **MYCi361**-treated sample compared to the control indicates disruption of the MYC/MAX interaction.

In Vivo Studies in Leukemia/Lymphoma Mouse Models

This section provides a general workflow for evaluating the in vivo efficacy of **MYCi361**.

Models:

- Xenograft models: Immunodeficient mice (e.g., NSG mice) are injected with human leukemia or lymphoma cell lines.
- Genetically Engineered Mouse Models (GEMMs): Mice that are genetically predisposed to developing leukemia or lymphoma (e.g., E μ -Myc transgenic mice for B-cell lymphoma).[8]

Procedure:

- Establish tumors in the chosen mouse model.
- Once tumors are established, randomize the mice into treatment and control groups.
- Administer **MYCi361** via an appropriate route (e.g., intraperitoneal injection or oral gavage). A typical dosing regimen might be 50-70 mg/kg/day.[4]
- Monitor tumor growth regularly using calipers or bioluminescence imaging.
- Monitor the body weight and overall health of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and downstream effects.
- Survival studies can also be conducted where mice are monitored until a pre-defined endpoint.

Conclusion

MYCi361 is a potent and specific inhibitor of MYC, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of leukemia and lymphoma. The protocols provided herein offer a framework for researchers to investigate the cellular and in vivo effects of **MYCi361** and to further explore its potential as a therapeutic agent for MYC-driven hematological malignancies. Careful optimization of experimental conditions is recommended for each specific cell line and animal model.

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